molecular formula C16H15BrN2O3 B1390317 tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate CAS No. 1171917-36-4

tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate

Cat. No.: B1390317
CAS No.: 1171917-36-4
M. Wt: 363.21 g/mol
InChI Key: MGKRJEHVQMHKNZ-UHFFFAOYSA-N
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Description

tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a bromine atom, and a cyanoacetyl group attached to the indole ring. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the bromination of an indole derivative, followed by the introduction of the Boc protecting group. The cyanoacetyl group is then added through a cyanoacetylation reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Biological Activity

Tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features several key functional groups:

  • Indole Ring : A bicyclic structure that is crucial in many biological systems.
  • Bromine Atom : Introduces unique reactivity and potential biological interactions.
  • Cyanoacetyl Group : Enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Indole Derivatives : Introduction of the bromine atom.
  • Boc Protection : Use of tert-butyloxycarbonyl (Boc) to protect the carboxylic acid group.
  • Cyanoacetylation : Addition of the cyanoacetyl group through a cyanoacetylation reaction, often utilizing solvents like dichloromethane and catalysts such as triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bromine substitution may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

GSK-3β Inhibition

Studies have demonstrated that certain indole derivatives can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Compounds with similar structures have shown nanomolar potency against GSK-3β, suggesting that this compound may also possess this activity .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. The presence of the cyanoacetyl group may contribute to this activity by enhancing interaction with microbial targets. Preliminary studies suggest that related compounds exhibit significant antibacterial effects against various strains, including resistant bacteria.

Case Studies

  • GSK-3β Inhibition Study : A series of indole-based compounds were synthesized and evaluated for their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibition .
  • Anticancer Activity Evaluation : In vitro assays demonstrated that indole derivatives, including those structurally related to this compound, showed marked cytotoxicity against breast cancer cell lines, leading to significant reductions in cell viability .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayIC50 Value (nM)Reference
GSK-3β InhibitionGlycogen Synthase Kinase 3β~480
AnticancerBreast Cancer CellsVaries (low µM)
AntimicrobialVarious Bacterial StrainsVariesPreliminary Studies

Properties

IUPAC Name

tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKRJEHVQMHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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